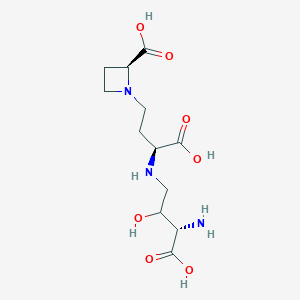

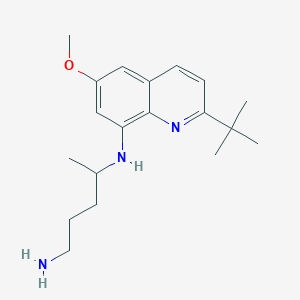

![molecular formula C14H12N4O4 B1242466 N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)

N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-nitrophenyl)acetic acid [[amino(3-pyridinyl)methylidene]amino] ester is a C-nitro compound.

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including those related to N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide, have been studied for their insecticidal properties. For instance, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate showed an insecticidal activity approximately four times that of the acetamiprid insecticide against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).

Reactivity in Cleavage of Acetates

The reactivity of 2-pyridineoximes and their complexes with metal ions in the cleavage of p-nitrophenyl acetate has been explored. It was found that complexation leads to increased acidity of the oximic group, affecting the reactivity in promoting the cleavage of p-nitrophenyl acetate (Mancin et al., 2000).

Spectral Characterization of Derivatives

Unsymmetrical Schiff bases derived from 2,3-diaminopyridine have been synthesized and characterized. These compounds, which include derivatives of pyridine, have been studied for their crystal and molecular structures, indicating potential applications in various scientific fields (Opozda et al., 2003).

Catalysis in Ester Hydrolysis

Zinc(II) complexes of pyridine derivatives have been studied as catalysts in the hydrolysis of esters, modeling the multifunctional catalysis by metalloproteases. These studies provide insights into the catalytic mechanisms and potential applications in biochemical processes (Suh et al., 1984).

Interaction with Vanadium Compounds

The interaction of pyridine-2-carboxamide derivatives with vanadium(III) and oxovanadium(IV/V) compounds has been studied. These interactions, involving vanadium-amide oxygen bonds, are significant in understanding the coordination chemistry and potential applications in material science (Soulti et al., 1998).

Antidepressant and Nootropic Activities

Pyridine derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities. This research suggests the potential of these compounds in developing CNS active agents for therapeutic use (Thomas et al., 2016).

Synthesis of N-fused Heterocyclic Compounds

Research on the synthesis of this compound derivatives has led to the development of new efficient domino protocols. These protocols are catalyst-free and use environmentally benign solvents, highlighting the compound's versatility in organic synthesis (Hosseini et al., 2019).

properties

Molecular Formula |

C14H12N4O4 |

|---|---|

Molecular Weight |

300.27 g/mol |

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-nitrophenyl)acetate |

InChI |

InChI=1S/C14H12N4O4/c15-14(11-5-3-7-16-9-11)17-22-13(19)8-10-4-1-2-6-12(10)18(20)21/h1-7,9H,8H2,(H2,15,17) |

InChI Key |

ZNIFCGNLDPWOHO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)CC(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

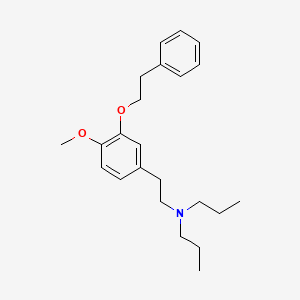

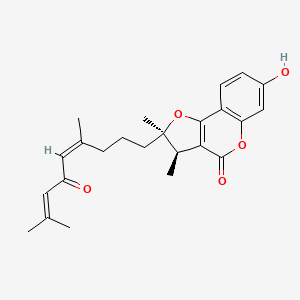

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid](/img/structure/B1242388.png)

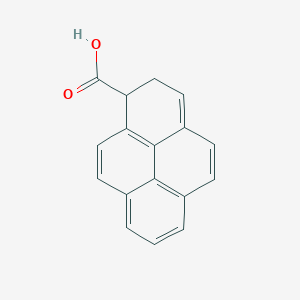

![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)

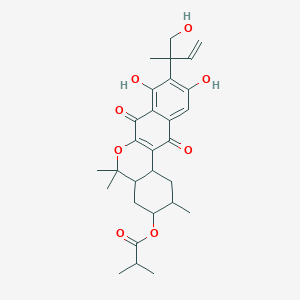

![2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate](/img/structure/B1242397.png)

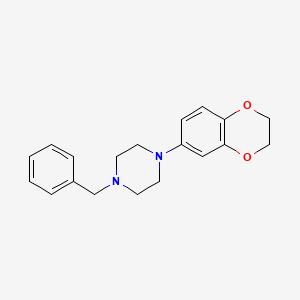

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone](/img/structure/B1242400.png)

![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)

![4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid](/img/structure/B1242404.png)

![1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea](/img/structure/B1242405.png)